molecular formula C7H5BrF3N B1272211 3-Bromo-5-(trifluoromethyl)aniline CAS No. 54962-75-3

3-Bromo-5-(trifluoromethyl)aniline

Cat. No. B1272211
Key on ui cas rn: 54962-75-3
M. Wt: 240.02 g/mol
InChI Key: HJTLKVYOWNTDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781597B2

Procedure details

To a single neck flask fitted with a condenser are added CuI (89.5 mg, 0.47 mmol), cyclohexanediamine (107.3 mg, 0.94 mmol) and diglyme (10 mL). The mixture is stirred for 10 minutes at ambient temperature. To the purple heterogeneous mixture, 3-bromo-5-trifluoromethyl-phenylamine (XVI) (1.13 g, 4.7 mmol), 4-methyl-1H-imidazole (0.77 g, 9.4 mmol) and Cs2CO3 (1.53 g, 4.7 mmol) are added. The mixture is heated at 150° C. and stirred for an additional 24 hours. The mixture is cooled to 25° C. and purified by column chromatography (silica gel; EtOAc/MeOH 95:5) to afford (I) as the major product (840 mg).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
107.3 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
89.5 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)(N)CCCCC1.Br[C:10]1[CH:11]=[C:12]([NH2:20])[CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1.[CH3:21][C:22]1[N:23]=[CH:24][NH:25][CH:26]=1.C([O-])([O-])=O.[Cs+].[Cs+]>[Cu]I.COCCOCCOC>[CH3:21][C:22]1[N:23]=[CH:24][N:25]([C:10]2[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[C:12]([NH2:20])[CH:11]=2)[CH:26]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
0.77 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Cs2CO3
Quantity
1.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
107.3 mg
Type
reactant
Smiles
C1(CCCCC1)(N)N
Name
CuI
Quantity
89.5 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a single neck flask fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 150° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel; EtOAc/MeOH 95:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C1)N)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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